2-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-1-(PYRIDIN-3-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound with a unique structure that includes a thiadiazole ring, a pyridine ring, and a chromeno-pyrrole system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-1-(PYRIDIN-3-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the thiadiazole ring, followed by the formation of the pyridine ring, and finally, the construction of the chromeno-pyrrole system. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for efficiency and cost-effectiveness. This involves the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-1-(PYRIDIN-3-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reactions typically require controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
2-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-1-(PYRIDIN-3-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 2-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-1-(PYRIDIN-3-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Heparinoids: Compounds with structures similar to heparin, used for their anticoagulant properties.
Dichloroanilines: Aniline derivatives with chlorine substitutions, used in the production of dyes and herbicides.
Uniqueness
2-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-1-(PYRIDIN-3-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is unique due to its complex structure, which combines multiple functional groups and rings, providing a wide range of chemical reactivity and potential applications. This makes it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C21H16N4O3S |
---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
2-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1-pyridin-3-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C21H16N4O3S/c1-11(2)19-23-24-21(29-19)25-16(12-6-5-9-22-10-12)15-17(26)13-7-3-4-8-14(13)28-18(15)20(25)27/h3-11,16H,1-2H3 |
InChI Key |
ZESLUJXSGZMHJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(S1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CN=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.